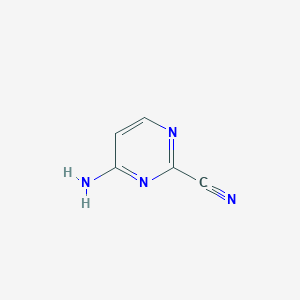

4-Aminopyrimidine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Aminopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-nitroguanidine with aromatic aldehydes and malononitrile in ethanol under reflux conditions . This one-pot, multicomponent reaction is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and cost-effectiveness. Catalysts such as guanidine hydrochloride or guanidine carbonate are often employed to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminopyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-Aminopyrimidine-2-carbonitrile can be categorized into several fields:

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting protein kinases involved in cell growth and proliferation. It has been shown to induce apoptosis in cancer cells through modulation of signaling pathways and inhibition of tubulin polymerization .

- Enzyme Inhibition : The compound serves as an important building block for synthesizing enzyme inhibitors, particularly those targeting adenosine receptors. Its derivatives have been explored for their selectivity towards A1 and A2A adenosine receptors, which are crucial in various physiological processes .

Biochemistry

- Biochemical Pathways : The compound's ability to form hydrogen bonds allows it to interact with key enzymes and proteins, influencing biochemical pathways related to cell metabolism and signaling. This interaction is critical for understanding cellular responses to various stimuli .

- Research on Nucleoside Analogs : As a precursor in the synthesis of nucleoside analogs, this compound plays a vital role in developing antiviral and anticancer therapies by mimicking natural nucleosides.

Agricultural Chemistry

- Agrochemical Development : The compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection and yield. Its derivatives have shown potential as herbicides and fungicides due to their biological activity against plant pathogens .

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor effects of this compound derivatives on the HeLa cell line (cervical cancer). The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction and reactive oxygen species accumulation .

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, researchers synthesized various derivatives of this compound to evaluate their selectivity towards different adenosine receptors. The findings revealed that certain modifications enhanced their binding affinity, suggesting potential therapeutic applications in treating diseases linked to adenosine signaling pathways .

Wirkmechanismus

The mechanism of action of 4-Aminopyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of protein kinases and modulation of nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

- 4-Aminopyrimidine-5-carbonitrile

- 2,4-Diaminopyrimidine-5-carbonitrile

- 4-Amino-5-nitropyrimidine

Comparison: 4-Aminopyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Biologische Aktivität

4-Aminopyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the context of cancer research. This compound exhibits significant potential as an inhibitor of various protein kinases, which play crucial roles in cellular processes such as growth, differentiation, and metabolism. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses with related compounds.

Target of Action

This compound primarily targets protein kinases, which are pivotal in regulating cell signaling pathways. By inhibiting these kinases, the compound disrupts critical signaling cascades involved in cell proliferation and survival.

Mode of Action

The compound's mode of action involves specific binding to the active sites of protein kinases, leading to their inhibition. This inhibition can result in a cascade of effects that ultimately lead to reduced cell growth and increased apoptosis in cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound include those related to cell cycle regulation and apoptosis. It has been shown to influence the phosphorylation status of key proteins involved in these pathways, thereby altering gene expression and cellular metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound—absorption, distribution, metabolism, and excretion (ADME)—are critical for its bioavailability and therapeutic efficacy. Studies suggest that environmental factors such as pH and temperature can significantly impact these properties.

Cellular Effects

In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound has shown IC50 values indicating potent antiproliferative activity .

In Vitro Assessments

A study investigating the antineoplastic action of this compound encapsulated in liposomes reported a significant reduction in cell viability at a concentration of 20 μg/mL, achieving a reduction of 75.91% in HeLa cells. The encapsulation strategy improved the compound's stability and efficacy .

In Vivo Assessments

In vivo experiments using sarcoma 180 tumor models demonstrated that treatment with encapsulated this compound resulted in tumor inhibition rates of approximately 66.47%, compared to lower rates with free drug formulations. This indicates a promising therapeutic potential for this compound when delivered via advanced drug delivery systems .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| 4-Aminopyrimidine-5-carbonitrile | Moderate antiproliferative activity | Varies |

| 2,4-Diaminopyrimidine-5-carbonitrile | High kinase inhibitory activity | Varies |

| 4-Amino-5-nitropyrimidine | Significant cytotoxic effects against cancer cells | Varies |

| This compound | Potent antiproliferative effects on multiple cell lines | 0.058 - 0.021 |

The unique substitution pattern of this compound grants it distinct chemical and biological properties compared to its analogs. Its balance between reactivity and stability makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Eigenschaften

IUPAC Name |

4-aminopyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRINWLDDTZFLSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245321-46-4 |

Source

|

| Record name | 4-aminopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.